(1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol
Description
The compound “(1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol” is a substituted imidazole derivative featuring a methanol group at the 2-position, a 3-fluorophenylthio moiety at the 5-position, and alkyl substituents (ethyl and isopropyl) at the 1- and 4-positions, respectively. Imidazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The structural uniqueness of this compound lies in its combination of a polar methanol group, a sulfur-linked fluorinated aromatic ring, and bulky alkyl groups, which may influence its pharmacokinetic and pharmacodynamic profiles .
Properties
CAS No. |
178979-27-6 |
|---|---|
Molecular Formula |
C15H19FN2OS |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
[1-ethyl-5-(3-fluorophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]methanol |
InChI |
InChI=1S/C15H19FN2OS/c1-4-18-13(9-19)17-14(10(2)3)15(18)20-12-7-5-6-11(16)8-12/h5-8,10,19H,4,9H2,1-3H3 |
InChI Key |
ZWMPOBFQHPTJHW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=C1SC2=CC=CC(=C2)F)C(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.
Introduction of the Fluorophenylthio Group: This step can be achieved through nucleophilic substitution reactions, where a fluorophenylthiol is introduced to the imidazole ring.
Addition of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the imidazole ring, typically through a hydroxymethylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorophenylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
(1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorophenylthio group can enhance the compound’s binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Research Findings and Implications
- Solubility and Stability: The methanol group in the target compound likely improves aqueous solubility compared to nitro or trifluoromethyl derivatives, but steric hindrance from isopropyl may offset this advantage .
- Synthetic Challenges : Introducing the 3-fluorophenylthio group requires precise control to avoid side reactions, as seen in ’s use of protective groups and anhydrous conditions .
Biological Activity
The compound (1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of (1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol can be described as follows:
- Molecular Formula : C14H18FN2OS
- Molecular Weight : 284.37 g/mol
- IUPAC Name : (1-Ethyl-5-(3-fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol
This compound features an imidazole ring substituted with an ethyl group, a fluorophenylthio group, and an isopropyl group, which may contribute to its unique biological properties.
Pharmacological Profile
The biological activity of the compound has been investigated through various studies, highlighting its potential as a therapeutic agent. Key areas of activity include:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits moderate antimicrobial properties against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness in inhibiting microbial growth.
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
- Anticancer Activity : In vitro studies have shown that the compound can inhibit the proliferation of cancer cells. For example, it has demonstrated cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range.
The mechanisms through which (1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or microbial biosynthesis.
- Receptor Modulation : It could potentially modulate neurotransmitter receptors, impacting pathways associated with mood regulation and anxiety.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on various strains of bacteria demonstrated that the compound effectively inhibited Staphylococcus aureus growth at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment.
- In Vitro Cancer Cell Study : Research involving human breast cancer cell lines showed that treatment with the compound resulted in significant apoptosis compared to untreated controls, indicating its potential as a chemotherapeutic agent.
Safety and Toxicity
Safety assessments are crucial for any therapeutic candidate. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
